6-[(2-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound you mentioned belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic protocols often involve aromatic nucleophilic substitution .
Molecular Structure Analysis
The structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involving these compounds often involve aromatic nucleophilic substitution .
Scientific Research Applications
Drug Design and Discovery
Lastly, the compound’s unique structure makes it an interesting candidate for drug design and discovery. Its molecular framework allows for a high degree of modification, which can be exploited to create drugs with specific pharmacokinetic properties for targeted therapies.
Each of these applications offers a unique pathway for the utilization of “6-[(2-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” in scientific research, with the potential to contribute significantly to the advancement of medicinal chemistry and therapeutics .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been found to interact with various targets, leading to changes in cellular processes . For instance, some derivatives have shown promising inhibition of PARP-1 and EGFR, which are important targets in cancer therapy .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways related to its targets .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which are crucial for understanding its bioavailability.
Result of Action
Similar compounds have shown to induce apoptosis in cancer cells, upregulate certain genes, and arrest the cell cycle at specific phases .
Action Environment
The storage temperature for similar compounds is often specified, indicating that temperature could be an important environmental factor .
Future Directions
properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-6-3-9-22-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHPXJOYFZFHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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